molecular formula C8H7N3 B096474 N'-Cyanobenzenecarboximidamide CAS No. 17513-09-6

N'-Cyanobenzenecarboximidamide

Cat. No. B096474
CAS RN: 17513-09-6
M. Wt: 145.16 g/mol
InChI Key: JEWFJQWVHWGHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N'-Cyanobenzenecarboximidamide" is not directly mentioned in the provided papers. However, the papers discuss various cyanide-containing compounds and their reactions, which can provide insights into the behavior of cyanide functional groups in different chemical contexts. For instance, the synthesis of heterocyclic compounds derived from cyanoacetamide , the transformation of cyanoguanidine , and the reaction of N,N-dimethylaniline with N-cyanoazoles all involve cyanide derivatives, which are structurally or functionally related to "N'-Cyanobenzenecarboximidamide."

Synthesis Analysis

The synthesis of cyanide-containing compounds is highlighted in several papers. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is then used to synthesize various heterocyclic derivatives . Similarly, the transformation of one CN group in o-dicyanobenzene in the presence of cyanoguanidine is discussed, leading to the formation of a melaminium derivative . These studies demonstrate the reactivity of cyanide groups in various synthetic pathways.

Molecular Structure Analysis

The molecular structures of several cyanide-containing compounds are determined using techniques such as single-crystal X-ray diffraction. For instance, the molecular structure of nickel(II) dibromide complexes with cyanide ligands is described, revealing a distorted-pyramidal geometry at nickel . Additionally, the crystal and gas-phase structure of 2-(2'-cyanophenyl)-4,6-diamino-1,3,5-triazine is reported, showing significant rotation due to steric effects and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of cyanide groups in various chemical reactions is well-documented. For example, N-cyanoazoles are shown to act as electrophilic reagents in electrophilic aromatic substitution reactions with N,N-dimethylaniline, leading to the formation of para-substituted imines . This demonstrates the versatility of cyanide groups in facilitating different types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanide-containing compounds are influenced by the presence of the cyano group. For instance, the antitumor activities of synthesized heterocyclic compounds containing cyanide groups are evaluated, with most compounds showing high inhibitory effects on various human cancer cell lines . The bioactivity of these compounds is a direct result of their chemical structure and properties.

Scientific Research Applications

1. Catalysis and Organic Synthesis

N-Heterocyclic carbenes (NHCs), closely related to N'-Cyanobenzenecarboximidamide through their nitrogen and carbon-containing ring structures, are pivotal in catalysis and organic synthesis. They serve as powerful tools in creating new molecules, highlighting their significance in modern chemistry for designing reactions that form the backbone of pharmaceuticals, materials, and fine chemicals (Hopkinson, Richter, Schedler, & Glorius, 2014).

2. Environmental Remediation

Compounds structurally related to N'-Cyanobenzenecarboximidamide have been developed for environmental applications, particularly in water treatment. For instance, modified polyphenylene sulfide adsorbents have shown high efficiency in removing heavy metal ions from water, demonstrating their potential in addressing pollution and improving water quality (Zhang, Sheng, Su, & Xu, 2019).

3. Sensing and Detection

Research has also focused on the utilization of carbon-based nanomaterials for the detection of environmental pollutants such as nitrobenzene. The development of sensors using cyclocarbon and transition metal-decorated cyclocarbon highlights the application of these materials in monitoring and managing pollutants to safeguard environmental health (Lakshmy, Joseph, Sanyal, Kalarikkal, & Chakraborty, 2022).

4. Material Science

The versatility of NHCs extends to materials science, where they contribute to the functionalization of surfaces, polymers, nanoparticles, and clusters. This application is pivotal in creating advanced materials for technology and healthcare, including the development of functional materials with specific properties for use in electronics, biomedicine, and nanotechnology (Smith, Narouz, Lummis, Singh, Nazemi, Li, & Crudden, 2019).

5. Biomedical Applications

Furthermore, NHCs have been explored for their potential in biomedicine, particularly in the development of novel antimicrobial and anticancer agents. Silver and gold NHC complexes have been studied for their therapeutic potential, offering a promising avenue for the development of new treatments with potentially lower toxicity profiles compared to traditional drugs (Liu & Gust, 2016).

Safety And Hazards

The safety data sheet for “N’-Cyanobenzenecarboximidamide” indicates that it may cause skin irritation . It is recommended to handle it with good industrial hygiene and safety practice .

properties

IUPAC Name

N'-cyanobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWFJQWVHWGHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297065
Record name N'-Cyanobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Cyanobenzenecarboximidamide

CAS RN

2170486-29-8, 17513-09-6
Record name [C(Z)]-N′-Cyanobenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2170486-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS000737740
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Cyanobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.